Product packaging for 4,4'-Dichlorobenzophenone(Cat. No.:CAS No. 90-98-2)

4,4'-Dichlorobenzophenone

Cat. No.: B107185
CAS No.: 90-98-2
M. Wt: 251.10 g/mol
InChI Key: OKISUZLXOYGIFP-UHFFFAOYSA-N
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Description

4-4-Dichlorobenzophenone is a member of benzophenones.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8Cl2O B107185 4,4'-Dichlorobenzophenone CAS No. 90-98-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-chlorophenyl)methanone
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InChI

InChI=1S/C13H8Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H
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InChI Key

OKISUZLXOYGIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3037626
Record name 4,4'-Dichlorobenzophenone
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Molecular Weight

251.10 g/mol
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Physical Description

White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name 4,4'-Dichlorobenzophenone
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CAS No.

90-98-2
Record name 4,4′-Dichlorobenzophenone
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Record name 4,4'-Dichlorobenzophenone
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Record name 4,4'-Dichlorobenzophenone
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Record name Methanone, bis(4-chlorophenyl)-
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Record name 4,4'-Dichlorobenzophenone
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Record name 4,4'-DICHLOROBENZOPHENONE
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Synthetic Methodologies and Chemical Derivatization

Synthesis of 4,4'-Dichlorobenzophenone

Several key methodologies have been established for the synthesis of this compound, ranging from classic electrophilic aromatic substitution reactions to multi-step pathways starting from common organochlorine pesticides.

The Friedel-Crafts acylation is a fundamental and widely utilized method for synthesizing aryl ketones, including this compound. oregonstate.eduresearchgate.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst. doubtnut.com For the synthesis of dichlorinated benzophenones, this approach offers a direct route, though it can lead to a mixture of isomers. The benzoylation of chlorobenzene (B131634), for instance, can produce ortho, meta, and para substituted chlorobenzophenones, with the para isomer (4-chlorobenzophenone) being the major product. scribd.com

A specific and common application of the Friedel-Crafts reaction for producing this compound is the acylation of chlorobenzene with 4-chlorobenzoyl chloride. chemicalbook.comwikipedia.org This reaction is typically catalyzed by aluminum chloride (AlCl₃) and often conducted in a solvent like petroleum ether. chemicalbook.comwikipedia.org The reaction proceeds via the formation of an acylium ion from the interaction of 4-chlorobenzoyl chloride and the aluminum chloride catalyst. This electrophile then attacks the chlorobenzene ring. Due to the directing effect of the chlorine substituent on the chlorobenzene ring, the para-substituted product, this compound, is formed as the major product. doubtnut.com

ClC₆H₅C(O)Cl + C₆H₅Cl → (ClC₆H₄)₂CO + HCl wikipedia.org

Alternative catalysts, such as crystalline aluminosilicates (e.g., Y-type zeolite, mordenite), have been explored to serve as easily separable solid catalysts for this condensation reaction. google.com

Reactant 1Reactant 2CatalystKey FindingsReference
Chlorobenzene4-Chlorobenzoyl chlorideAluminum chlorideStandard method for preparation. chemicalbook.com, wikipedia.org
Chlorobenzene4-Chlorobenzoyl chlorideCrystalline aluminosilicateSolid catalyst allows for easier separation and high selectivity for the 4,4' isomer. google.com
ChlorobenzeneBenzoyl chlorideAluminum chlorideLeads to mixtures of o-, m-, and p-chlorobenzophenones, with the para isomer dominating (84-97%). scribd.com

An alternative synthetic route to this compound involves the chemical transformation of the well-known insecticide DDT. This process occurs in two main steps.

The first step is the dehydrochlorination of DDT to form 2,2-bis(4-chlorophenyl)-1,1-dichloroethylene (DDE). wikipedia.org This reaction involves the removal of a hydrogen atom and a chlorine atom (as HCl) from the DDT molecule, resulting in the formation of a double bond. wikipedia.org This conversion is a major degradation pathway for DDT in the environment and can be achieved in a laboratory setting, for example, through the use of an alkaline solution. hilarispublisher.comcdc.gov The dehydrochlorination primarily occurs at the aliphatic portion of the DDT molecule. pjoes.com

The DDE formed in the previous step can then be oxidized to yield this compound. nih.gov This transformation involves the cleavage of the carbon-carbon double bond in DDE. Various oxidizing agents can be employed for this purpose. For instance, chromic acid in acetic acid has been used to oxidize DDE to this compound, a method applied to separate DDT compounds from interfering polychlorinated biphenyls (PCBs) for analysis. oup.com Another study demonstrated the oxidation of a methanesulfonyl derivative of DDE to the corresponding benzophenone (B1666685) derivative using chromium(VI) oxide. scispace.com Photochemical oxidation, catalyzed by ultraviolet radiation, is also a known pathway for this conversion. nih.gov

Multi-Step Synthesis from DDT (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethane)

Derivatization Reactions of this compound

This compound serves as a versatile intermediate in organic synthesis for creating more complex molecules. lookchem.com Its reactivity allows for further functionalization of the aromatic rings. One example of derivatization is the reaction with methanesulfonic anhydride. This reaction introduces a methanesulfonyl group onto one of the phenyl rings, yielding 4,4'-dichloro-3-methanesulfonylbenzophenone. scispace.com The compound is also used as a raw material or intermediate in the synthesis of agrochemicals, dyes, and polymers like polyether-polyketones. lookchem.com

Hydrazone Formation and Subsequent Oxidation Reactions

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) derivatives to form hydrazones. This reaction is a cornerstone of its derivatization, opening pathways to other functional groups.

One notable transformation is the synthesis of this compound hydrazone. This is typically achieved by reacting this compound with hydrazine. mcmaster.ca The resulting hydrazone is a stable, crystalline solid. mcmaster.ca

The true synthetic utility of the hydrazone lies in its subsequent oxidation. The oxidation of this compound hydrazone yields the corresponding diazo compound, 4,4'-dichlorodiphenyldiazomethane. A common method for this oxidation employs yellow mercuric oxide (HgO). mcmaster.cadtic.mil The reaction involves the removal of two hydrogen atoms from the hydrazone, leading to the formation of the diazo group.

ReactantReagentProductReference
This compoundHydrazineThis compound hydrazone mcmaster.ca
This compound hydrazoneMercuric Oxide (HgO)4,4'-Dichlorodiphenyldiazomethane mcmaster.cadtic.mil

Other oxidizing agents can also be employed for the conversion of hydrazones to diazo compounds, such as iodine in the presence of a base or potassium N-iodo p-toluenesulfonamide (B41071) (TsNIK). researchgate.netnih.gov These methods offer alternative routes to the synthetically useful diazoalkanes.

Imine-Functionalized Dichloride Monomer Synthesis

The reactivity of the carbonyl group in this compound also allows for the synthesis of imine-functionalized derivatives. Imines, or Schiff bases, are formed through the condensation of a primary amine with an aldehyde or ketone. In the context of polymer chemistry, if a diamine is reacted with a diketone like this compound, it can lead to the formation of polyimines. researchgate.netresearchgate.net

To create an imine-functionalized dichloride monomer, this compound can be reacted with a suitable diamine. This process involves the formation of two imine linkages, resulting in a larger monomeric unit that still retains the two chlorine atoms. These monomers can then be used in subsequent polymerization reactions. The synthesis of polyimines often occurs in solvents like tetrahydrofuran (B95107) (THF). researchgate.net

The general reaction for the formation of an imine from a ketone and a primary amine is as follows:

R₂C=O + R'NH₂ ⇌ R₂C=NR' + H₂O

In the case of synthesizing a monomer from this compound, a diamine would be used, leading to a molecule with the structure (ClC₆H₄)₂C=N-R-N=C(C₆H₄Cl)₂, where R is the organic group from the diamine.

Reactions in Organic Synthesis as a Versatile Intermediate

This compound serves as a key intermediate in various organic syntheses, primarily due to the reactivity of its carbonyl group and the possibility of nucleophilic substitution on the aromatic rings, although the latter is less common.

A primary method for the synthesis of this compound itself is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride. wikipedia.orgchemicalbook.com

Its role as an intermediate is exemplified in the synthesis of novel polyimides. For instance, this compound can be converted into a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, which is then polymerized with various aromatic dianhydrides to produce high-performance polyimides with excellent thermal stability and mechanical properties. nih.gov

Furthermore, this compound is recognized as a metabolite in the degradation of the pesticide 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by certain fungi. sigmaaldrich.com This highlights its presence and stability in biological and environmental systems. The formation of this compound can also occur as a byproduct in certain reactions intended to produce other molecules.

Starting Material(s)Reaction TypeProductSignificanceReference
Chlorobenzene, 4-Chlorobenzoyl chlorideFriedel-Crafts AcylationThis compoundPrimary synthesis route wikipedia.orgchemicalbook.com
This compoundMulti-step synthesis4,4'-Bis(5-amino-2-pyridinoxy)benzophenoneIntermediate for polyimides nih.gov
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT)Fungal MetabolismThis compoundEnvironmental metabolite sigmaaldrich.com

Mechanistic Studies and Photochemistry of 4,4 Dichlorobenzophenone

Photochemical Pathways and Mechanisms

The photochemical reactions of 4,4'-dichlorobenzophenone are diverse, involving cycloadditions, electron transfers, and quenching mechanisms. These pathways are dictated by the nature of the excited states and the surrounding chemical environment.

Paterno-Büchi Reactions and Regioselectivity

The Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, has been investigated with this compound and various uracil (B121893) derivatives. beilstein-journals.orgscispace.com In these reactions, this compound, upon excitation, adds to the C5-C6 double bond of uracils to form two regioisomeric oxetanes. scispace.com

The regioselectivity of this reaction is significantly influenced by substituents on both the benzophenone (B1666685) and the uracil. beilstein-journals.orgscispace.com For instance, in the reaction with 1,3-dimethylthymine (B183395) (DMT) and 1,3-dimethyluracil (B184088) (DMU), the presence of the electron-withdrawing chloro groups on the benzophenone ring has a pronounced effect on the ratio of the resulting oxetane (B1205548) regioisomers. beilstein-journals.org Specifically, a gradual decrease in the regioselectivity (ratio of the two main regioisomers) is observed as the benzophenone substituent becomes more electron-withdrawing. beilstein-journals.org

The reaction proceeds through a triplet 1,4-diradical intermediate. beilstein-journals.orgnih.gov The stability of this diradical intermediate is a key factor in determining the regioselectivity of the reaction. scispace.com Computational studies have shown that electron-withdrawing groups on the benzophenone can stabilize the triplet biradical intermediates, thereby influencing the product distribution. scispace.com Furthermore, temperature can also affect the regioselectivity, with some systems exhibiting an inversion temperature where the dominant regioisomer changes. beilstein-journals.orgrsc.org

Regioselectivity of Paterno-Büchi reaction of this compound with Uracil Derivatives
Uracil DerivativeBenzophenone DerivativeRegioisomeric Ratio (3/4)Reference
1,3-Dimethylthymine (DMT)This compoundData not specified beilstein-journals.org
1,3-Dimethyluracil (DMU)This compoundData not specified beilstein-journals.org
1,3,5-trimethyluracilThis compound~50:50 scispace.com
1,3,6-trimethyluracilThis compound~20:80 scispace.com

Single Electron Transfer Processes in Photochemical Reactions

Single electron transfer (SET) is another significant pathway in the photochemistry of this compound. In some reactions, SET from a substrate to the excited triplet state of DCBP can occur. researchgate.net For example, the photochemical reaction of 5-methyl-2-furyl-phenylmethanol with this compound is proposed to involve a single electron transfer mechanism. researchgate.net

Photoredox-catalyzed reactions often utilize this compound as a photosensitizer. mdpi.comnih.gov In these processes, the excited state of DCBP can engage in SET with other reactants to generate radical intermediates, which then proceed to form the final products. nih.gov The efficiency of these reactions can be dependent on the specific photosensitizer used, with this compound proving to be a more efficient photosensitizer in certain cases, leading to improved reaction yields. mdpi.com

Reductive Quenching Mechanisms involving Triplet States

The triplet state of benzophenones, including this compound, can be quenched through various mechanisms, one of which is reductive quenching. tdx.cat In this process, the excited triplet state of the benzophenone is reduced by an electron donor.

Studies have shown that the triplet states of substituted benzophenones can be quenched by various compounds. oup.com The efficiency of this quenching is related to the electron-donating or -accepting nature of the quencher and the properties of the benzophenone triplet state. While detailed studies specifically on the reductive quenching of this compound's triplet state are not extensively available in the provided context, the general principles of benzophenone photochemistry suggest that such mechanisms are plausible. The triplet state of benzophenone itself is known to be quenched by species like triphenylamine. cdnsciencepub.com

Photochemical Behavior of Substituted Benzophenones

The photochemical behavior of benzophenones is highly dependent on their substitution pattern. acs.orgacs.org Substituents can influence the nature of the lowest excited triplet state, which in turn dictates the subsequent photochemical reactions. acs.orgacs.org

Benzophenones with a lowest lying (n, π) triplet state are typically photoreduced in hydrogen-donating solvents with high quantum yields. acs.orgacs.org In contrast, those with a low-lying (π, π) triplet state are reduced less efficiently. acs.orgacs.org The substitution on the aromatic rings can alter the relative energies of these states. For instance, p-cyclopropylbenzophenone does not undergo photoreduction but instead shows cyclopropane (B1198618) bond fragmentation. acs.orgacs.org

In the case of this compound, the chloro substituents are electron-withdrawing and can influence the energy levels of the n-π* and π-π* states, thereby affecting its photochemical reactivity. beilstein-journals.org

Photophysics of this compound

The photophysical properties of this compound, particularly its electronic transitions, are fundamental to understanding its photochemical behavior.

Electronic Transitions: n-π and π-π Characterization**

The electronic absorption spectrum of this compound is characterized by n-π* and π-π* transitions. oregonstate.eduaip.orgoregonstate.edu The n-π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π-π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital.

Studies on single crystals of this compound have allowed for the detailed characterization of these transitions. The π-π* transition has been observed in the 25,000–32,000 cm⁻¹ region. aip.org The polarization of the π-π* transition moment has been determined to be exclusively parallel to the carbonyl axis. aip.org

The solvent environment can affect the energies of these transitions. In polar solvents, the n-π* transition typically undergoes a hypsochromic (blue) shift, while the π-π* transition experiences a bathochromic (red) shift. oregonstate.edu A study on this compound in polar (EPA) and non-polar (methylcyclohexane) solvents confirmed these shifts. oregonstate.edu The phosphorescence of this compound, which originates from the lowest triplet state, has also been studied at low temperatures. oregonstate.eduacs.org The nature of this lowest triplet state (n,π* or π,π*) is crucial for its photoreactivity. acs.orgacs.org

Electronic Transition Data for this compound
TransitionSolvent/MediumWavelength/EnergyReference
π-πSingle Crystal25,000–32,000 cm⁻¹ aip.org
n-πMethylcyclohexane (B89554) (non-polar)Data not specified oregonstate.edu
n-π*EPA (polar)Data not specified oregonstate.edu

Luminescence Spectroscopy and Triplet Excited States in Crystalline Forms

In its crystalline state, the photophysical properties of this compound are profoundly influenced by the ordered arrangement of molecules and the presence of structural defects. nbuv.gov.ua Low-temperature luminescence spectroscopy, particularly phosphorescence, combined with optically detected magnetic resonance (ODMR), has been instrumental in characterizing the triplet excited states within these crystals. nbuv.gov.uaacs.org

Upon photoexcitation, energy can migrate through the crystal lattice in the form of triplet excitons. acs.orgru.nl These excitons are wave-like excited states that are not localized on a single molecule. ru.nl However, this energy transfer can be interrupted by trapping centers, which are often structural defects or impurities within the crystal. nbuv.gov.ua In pure this compound crystals, these trapping centers, known as X-traps, are primarily due to lattice imperfections. nbuv.gov.ua

Studies at liquid helium temperatures have identified several distinct X-traps in single crystals of DCBP. nbuv.gov.uaacs.org These traps are shallow, meaning their energy is only slightly lower than the exciton (B1674681) band. nbuv.gov.ua For instance, one study identified a shallow trap with a depth of 11 cm⁻¹ below the exciton band, with its phosphorescence originating at 4126.5 Å. acs.org

A specific model for these X-traps suggests they are formed by a "dipole trap," where a single DCBP molecule is rotated by 180° around its long axis within the crystal lattice. nbuv.gov.ua This rotation alters the local intermolecular interactions, particularly the interaction between the C-Cl bond dipoles, creating a localized site of lower energy that can trap a triplet exciton. nbuv.gov.ua The calculated depth of such a defect is comparable to experimentally observed values. nbuv.gov.uaresearchgate.net

The triplet states of these traps have been analyzed using ODMR, which measures the microwave transitions between the triplet sublevels. nbuv.gov.uaacs.org This technique allows for the determination of the zero-field splitting (ZFS) parameters, |D| and |E|, which describe the separation of the triplet sublevels in the absence of an external magnetic field. These parameters are sensitive to the electronic distribution and geometry of the triplet state.

Zero-Field Splitting Parameters for Traps in this compound Crystal at 1.4 K
Trap|D| - |E| (GHz)|D| + |E| (GHz)
A2.253.60
B2.283.57
C2.313.54

This interactive table presents the zero-field splitting (ZFS) transition frequencies for different X-traps (A, B, and C) identified in a this compound single crystal at 1.4 K, as determined by ODMR experiments. acs.org

The lifetime of the triplet exciton in DCBP is on the order of microseconds or less, which is considerably shorter than in pseudo-one-dimensional systems. acs.org This shorter lifetime is attributed to the two-dimensional nature of the exchange interaction within the DCBP crystal structure. acs.org

Solvent Effects on Photophysical Properties

The photophysical characteristics of this compound are highly sensitive to the polarity of its solvent environment. oregonstate.eduoregonstate.edu This sensitivity is primarily due to the differential stabilization of the ground state and the various excited states by the solvent molecules. The lowest energy electronic transitions in benzophenones are typically the n→π* (promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital) and π→π* transitions.

A comparative study of this compound in a polar solvent mixture (EPA: a mixture of diethyl ether, isopentane, and ethanol) and a non-polar solvent (methylcyclohexane, MCH) highlights these effects. oregonstate.edu

In the non-polar MCH, the n→π* transition is clearly observed. oregonstate.edu However, in the polar EPA solvent, this transition is notably diminished or eliminated. oregonstate.edu This is because polar, protic solvents can stabilize the non-bonding electrons on the carbonyl oxygen through interactions like hydrogen bonding. oregonstate.edu This stabilization lowers the energy of the ground state relative to the n→π* excited state, resulting in an increase in the transition energy, an effect known as a "blue shift". oregonstate.edu

The effects of solvent polarity on the photophysical parameters of related benzophenones, such as 4-chloro-4'-ethoxybenzophenone, provide further insight. oregonstate.edu In the more polar EPA solvent, this molecule exhibits a higher molar absorptivity, a higher energy λ-max (blue shift), and a shorter triplet state lifetime compared to its properties in non-polar methylcyclohexane. oregonstate.edu This behavior is consistent with the stabilization of the molecule in the polar solvent. oregonstate.edu

Solvent Effects on Photophysical Properties of a Substituted Benzophenone
SolventPolarityT1 Lifetime (ms)n→π Transition Energy (cm⁻¹)
MethylcyclohexaneNon-polar71350
EPAPolar51400

*Data for 4-chloro-4'-ethylbenzophenone, illustrating typical solvent effects on benzophenone derivatives. oregonstate.edu The transition energy refers to the fitted carbonyl progression.

These solvent-induced shifts in energy levels and transition probabilities are crucial for understanding and controlling the photochemical reactivity of this compound, as the nature of the lowest triplet state (n,π* or π,π*) often dictates the reaction pathway. acs.org

Photosensitizer Role of this compound

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule without itself being consumed. Aromatic ketones, including benzophenone and its derivatives like this compound, are well-established photosensitizers. acs.orgacs.org

The process begins with the absorption of light, promoting the photosensitizer to an excited singlet state. This is followed by a highly efficient process called intersystem crossing, which populates the lowest triplet state. ru.nlacs.org This triplet state is relatively long-lived, allowing it to interact with other molecules. ru.nl Photochemical reactions initiated by these compounds often occur from the lowest triplet state, which possesses an n,π* character. acs.org This excited state is characterized by an electron-deficient oxygen atom, making it reactive towards hydrogen abstraction from suitable donor molecules. acs.orgacs.org

Influence on Stereochemical Outcomes in Photoreactions

The use of a photosensitizer can influence the stereochemical course of a photochemical reaction. By transferring its triplet energy, the sensitizer (B1316253) can generate the triplet state of a reactant molecule. The subsequent reaction of this triplet state can lead to a different mixture of stereoisomers than would be formed through a direct, non-sensitized photochemical reaction or a thermal reaction.

For example, in the photolysis of aryldiazoacetates, the addition of a benzophenone derivative (4,4'-dimethoxybenzophenone) was found to not only increase the reaction yield but also to alter the stereochemical outcome. rsc.org While the unsensitized reaction produced roughly equal amounts of cis and trans diastereomers, the photosensitized reaction led to a preferential formation of the trans isomer. rsc.org This demonstrates that the triplet energy transfer mechanism provided by the photosensitizer can provide a pathway to a specific stereochemical result. While this specific example uses a different benzophenone derivative, it illustrates the general principle that photosensitizers can exert stereochemical control in photoreactions.

Polymer Science and Engineering Applications

Polymer Synthesis using 4,4'-Dichlorobenzophenone as a Monomer

This compound (DCBP) serves as a key, albeit less reactive, monomer in the synthesis of high-performance aromatic polyketones. Its lower cost compared to its fluorine-substituted counterpart, 4,4'-difluorobenzophenone (DFBP), makes it an attractive option for producing polymers such as Polyether-Polyketones (PEK) and Polyetheretherketones (PEEK). These polymers are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties. The synthesis typically involves nucleophilic aromatic substitution, where the chlorine atoms of DCBP are displaced by a bisphenolate comonomer.

The synthesis of PEK and PEEK from this compound is primarily achieved through polycondensation reactions with bisphenols, such as hydroquinone or 4,4'-biphenol. The process requires high temperatures to facilitate the nucleophilic displacement of the less reactive chloride atoms.

Solution polycondensation is a common method for synthesizing PEEK and PEK using this compound. This process involves reacting the dichlorobenzophenone monomer with a bisphenol in a high-boiling aprotic polar solvent. To overcome the issue of polymer insolubility and achieve high molecular weights, solvents like diphenyl sulfone are employed, with the polymerization carried out at temperatures near the polymer's melting point. vt.edu For instance, high molecular weight PEK has been successfully prepared by reacting this compound with sodium carbonate in diphenyl sulfone at temperatures progressing from 280°C to 320°C. vt.edu

A key challenge in these reactions is the lower reactivity of the chloro-substituents compared to fluoro-substituents. The reaction is typically conducted at high temperatures, often above 200°C, in the presence of a weak base like potassium carbonate or sodium carbonate to generate the more nucleophilic bisphenolate in situ. google.com For example, the synthesis of certain poly(4-phthalazinone ether sulfone ketone)s using this compound was conducted at 210°C in sulfolane. researchgate.net

ParameterConditionSource
Solvent Diphenyl sulfone, Sulfolane vt.eduresearchgate.net
Temperature 210°C to 320°C vt.eduresearchgate.net
Base Sodium Carbonate, Potassium Carbonate vt.edugoogle.com
Monomers This compound, Hydroquinone, Bisphenols google.com

Acceptor-catalytic polycondensation offers a pathway to synthesize poly(arylene ether ketone)s under milder conditions compared to high-temperature solution methods. This technique can be particularly useful when dealing with less reactive monomers like this compound. 182.160.97 The process involves creating oligoketones with hydroxyl end groups from monomers such as 4,4'-dioxyphenyl-2,2-propane, which are then reacted with a dichloroanhydride. 182.160.97 This two-step approach helps to manage the low reactivity of DCBP and allows for the synthesis of block-copolyetheresterketones under softer conditions. 182.160.97

To enhance the polymerization of less reactive aryl chlorides like this compound, transition-metal catalysts, particularly nickel(0) complexes, are employed. Ni(0)-catalyzed coupling reactions have proven to be a powerful method for forming carbon-carbon aryl bonds and can be applied to the synthesis of polyphenylenes from inexpensive arylene chlorides. acs.org The catalytic cycle typically involves oxidative addition, metathesis, and reductive elimination steps. mdpi.com For these reactions to be efficient, the active Ni(0) species must be regenerated from the Ni(II) species formed during the reaction, a process often aided by a reducing agent like zinc. mdpi.comnrel.gov

For example, a Schiff base of this compound has been polymerized in the presence of zinc dust and complexes of NiCl2 with triphenylphosphine. vt.edu Another approach involved the reaction of this compound with sodium carbonate in the presence of a silica/Cu salt catalyst to produce high molecular weight PEK. researchgate.net

Catalyst SystemMonomersResultSource
NiCl2/triphenylphosphine, Zn dustSchiff base of this compoundPolyketimine (precursor to PEK) vt.edu
Silica/CuCl2This compound, Sodium CarbonateHigh molecular weight PEK vt.edu

The primary challenge in using this compound as a monomer is its low reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to its fluorinated analog. researchgate.net This reduced reactivity is due to the nature of the carbon-chlorine bond, which is stronger and less polarized than the carbon-fluorine bond in DFBP. ck12.org The carbonyl group in the benzophenone (B1666685) structure activates the halogen atoms toward nucleophilic attack, but this effect is less pronounced for chlorine than for fluorine.

This low reactivity necessitates harsh reaction conditions, such as very high temperatures (often exceeding 300°C) and long reaction times, to achieve high molecular weight polymers. vt.edu182.160.97 These stringent conditions can lead to side reactions and increase production costs. researchgate.net To circumvent this, strategies such as two-step polymerization processes have been developed, where the low reactivity of DCBP is managed by forming oligomers first before the final polymerization. researchgate.net

This compound is also utilized as a comonomer in the synthesis of more complex, high-performance polymers like phthalazinone-based poly(aryl ether ketone)s. The incorporation of the bulky phthalazinone moiety into the polymer backbone enhances properties such as thermal stability and solubility.

A series of poly(4-phthalazinone ether sulfone ketone)s (PPESKs) have been successfully prepared from 4-(4-hydroxylphenyl)-2,3-phthalazin-l-one (DHPZ), 4,4'-dichlorodiphenyl sulfone (DCS), and this compound. researchgate.net The polymerization was carried out via a two-step solution polycondensation in sulfolane at 210°C, a method designed to overcome the low reactivity of DCBP. researchgate.net The resulting polymers exhibited high glass transition temperatures (264°C to 299°C) and excellent thermal stability, with 5% weight loss occurring above 500°C in nitrogen. researchgate.net These polymers could be cast into transparent, strong, and flexible films from an N-methyl-2-pyrrolidone (NMP) solution, demonstrating promising mechanical properties. researchgate.net

Synthesis of Phthalazinone-based Poly(aryl ether ketone)s

Characterization and Properties of Polymers Derived from this compound

Polymers synthesized using this compound are subjected to rigorous characterization to confirm their structure and evaluate their performance properties.

The chemical structures of the polymers derived from this compound are routinely confirmed using spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H-NMR) are standard methods employed for this purpose. researchgate.net These analyses verify the successful incorporation of the monomer units and the formation of the desired ether linkages in the polymer backbone, confirming the intended chemical structure of the synthesized poly(4-phthalazinone ether sulfone ketone)s. researchgate.net

Polymers derived from this compound exhibit outstanding thermal properties, which is a primary reason for their development. The glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a key parameter. For poly(4-phthalazinone ether sulfone ketone)s (PPESKs), the Tg values are in the high range of 264°C to 299°C. researchgate.net Another series of copolymers containing phthalazinone and biphenyl moieties showed Tg values between 253°C and 269°C. researchgate.net

Thermal stability, often measured by the temperature at which 5% weight loss occurs (Td5%), is also exceptionally high. For PPESKs, the Td5% in a nitrogen atmosphere is above 500°C. researchgate.net The other series of copolymers exhibited Td5% values in the range of 488°C to 500°C. researchgate.net These properties underscore the suitability of these materials for high-temperature applications.

Thermal Properties of Polymers Derived from this compound
Polymer TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (Td5%)Reference
Poly(4-phthalazinone ether sulfone ketone)s (PPESKs)264°C - 299°C> 500°C researchgate.net
PPESKs with Phthalazinone and Biphenyl Moieties253°C - 269°C488°C - 500°C researchgate.net

The mechanical integrity of these polymers is another critical performance metric. Films cast from solutions of poly(4-phthalazinone ether sulfone ketone)s in N-methyl-2-pyrrolidone (NMP) are transparent, strong, and flexible. researchgate.net These films demonstrate excellent mechanical properties, making them suitable for demanding structural applications. researchgate.net

The tensile strength, which measures the force required to pull the material to its breaking point, is above 68 MPa. The Young's modulus, a measure of the material's stiffness, is greater than 0.80 GPa. Furthermore, the elongation at break, which indicates the material's ductility, is over 19%. researchgate.net

Mechanical Properties of PPESK Films
PropertyValueReference
Tensile Strength> 68 MPa researchgate.net
Young's Modulus> 0.80 GPa researchgate.net
Elongation at Break> 19% researchgate.net

Specific Polymer Applications

The combination of low-cost synthesis (relative to fluoro-activated monomers), high thermal stability, and robust mechanical properties makes polymers derived from this compound promising candidates for a variety of high-performance applications. Based on their properties, these materials are well-suited for use in:

Composites: As a matrix material for advanced composites used in aerospace and automotive industries.

High-Temperature Adhesives: For bonding applications where resistance to extreme heat is required.

Insulating Coatings: As protective and insulating films for electronics and other components exposed to high temperatures. researchgate.net

Precursor Polymers for High-Performance Membranes (e.g., PEEK Nanofiltration Membranes)

This compound can serve as a monomer in the synthesis of high-performance aromatic polymers, most notably those in the polyaryletherketone (PAEK) family, such as polyetheretherketone (PEEK). PEEK is a semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical strength, making it an ideal material for high-performance separation membranes, including those used for nanofiltration.

The synthesis of PEEK typically involves a step-growth polymerization reaction, specifically a nucleophilic aromatic substitution. While the most common route involves the reaction of 4,4'-difluorobenzophenone with the disodium salt of hydroquinone, the chlorinated analogue, this compound, can also be utilized. researchgate.netiemai3d.comgoogle.com In this process, the electron-withdrawing effect of the ketone group activates the chlorine atoms, facilitating their displacement by the phenoxide nucleophile to form the characteristic ether linkages of the PEEK backbone.

One specific application involves including this compound in the raw materials during PEEK synthesis to intentionally incorporate a controlled amount of chlorine atoms into the final polymer structure. google.com This modification can influence the polymer's properties. Although less reactive than its fluorinated counterpart, the use of DCBP is driven by factors such as raw material cost and availability. researchgate.net The resulting PEEK polymer can then be processed into various membrane configurations, such as flat sheets or hollow fibers, for demanding filtration applications in organic solvents at elevated temperatures. researchgate.net The inherent chemical inertness and thermal stability of the PEEK matrix allow these membranes to operate in harsh environments where many other polymeric membranes would fail.

Table 1: Comparison of Monomers for PEEK Synthesis

Monomer Type Common Example Role in Polymerization Key Feature
Activated Dihalide 4,4'-Difluorobenzophenone Electrophile High reactivity of fluorine leaving group.
Activated Dihalide This compound Electrophile Lower cost alternative, allows for chlorine incorporation. researchgate.netgoogle.com

Use as a Photostabilizer in Coatings and Plastics

This compound is utilized as a photostabilizer, which enhances the longevity and durability of plastics and coatings. chemimpex.com Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, which can lead to undesirable effects such as discoloration, loss of gloss, embrittlement, and reduced mechanical strength. Photostabilizers are additives that protect materials from this UV-induced degradation.

Benzophenone derivatives function primarily as UV absorbers. chemimpex.com They absorb damaging UV radiation and dissipate the energy as harmless thermal energy, thereby preventing the radiation from reaching and breaking the chemical bonds within the polymer matrix. chambot.com The general mechanism for photostabilization by benzophenone-type UV absorbers involves the absorption of UV light by a functional group, which then undergoes a reversible chemical process to release the energy as heat before returning to its original state. chambot.com

Incorporating this compound and related compounds into formulations for coatings and plastics improves the weather resistance and service life of the final products. chemimpex.com These compounds are valued for their stability and solubility in organic solvents, which facilitates their integration into various manufacturing processes. chemimpex.com While many commercial UV absorbers are hydroxybenzophenones, which rely on an intramolecular hydrogen bond for the energy dissipation mechanism, the core benzophenone structure itself provides significant UV absorption capabilities. chambot.com

Table 2: Properties of Benzophenone-Based UV Absorbers

Property Description Relevance to Application
UV Absorption Strong absorption in the UVA and UVB regions of the electromagnetic spectrum. Protects the polymer substrate from harmful radiation. chemimpex.com
Photochemical Stability Ability to undergo many absorption/dissipation cycles without being consumed. Provides long-term protection for the material. chambot.com
Compatibility Good solubility and compatibility with a wide range of polymer systems. Ensures uniform distribution and prevents leaching from the final product. chemimpex.com

| Thermal Stability | Resistance to degradation at the high temperatures used in polymer processing. | Allows the stabilizer to be incorporated during manufacturing without losing effectiveness. |

Environmental Chemistry and Ecotoxicology

Environmental Fate and Degradation Pathways

4,4'-Dichlorobenzophenone (DCBP) is a significant environmental compound primarily due to its formation as a degradation product of the pesticides dicofol (B1670483) and dichlorodiphenyltrichloroethane (DDT). Its presence in various environmental compartments is a result of several chemical and biological transformation processes.

Formation as a Metabolite and Degradation Product of Dicofol and DDT

DCBP is a known metabolite and breakdown product of both dicofol and DDT. usj.edu.monih.gov Dicofol, an organochlorine acaricide, is structurally similar to DDT and is synthesized from technical DDT. nih.govwikipedia.org This manufacturing process can result in DDT and its related compounds remaining as impurities in the final dicofol product. nih.govwikipedia.org The degradation of both parent compounds in the environment leads to the formation of DCBP, which is often considered a persistent end-product. usj.edu.modergipark.org.tr

Hydrolytic Degradation under Alkaline Conditions

The hydrolytic degradation of dicofol is highly dependent on pH, with the rate of degradation increasing significantly under alkaline conditions. pops.inteurl-pesticides.eu Both isomers of dicofol, p,p'-dicofol and o,p'-dicofol, are susceptible to hydrolysis, which results in the formation of the corresponding dichlorobenzophenone isomers. epa.govospar.org

Under alkaline conditions, dicofol readily breaks down to DCBP and chloroform. eurl-pesticides.eu The half-life of p,p'-dicofol decreases dramatically from 85 days at pH 5 to 64 hours at pH 7, and further to just 26 minutes at pH 9. pops.inteurl-pesticides.eu Similarly, the half-life of o,p'-dicofol is 47 days at pH 5, 8 hours at pH 7, and 9 minutes at pH 9. epa.govepa.gov This rapid degradation in alkaline environments makes DCBP a primary expected form of dicofol in such surface waters. usj.edu.mo

Table 1: Hydrolysis Half-lives of Dicofol Isomers at 25°C

IsomerpH 5pH 7pH 9
p,p'-Dicofol85 days64 hours26 minutes
o,p'-Dicofol47 days8 hours9 minutes

Data sourced from multiple studies. pops.inteurl-pesticides.euepa.govepa.gov

Photodegradation in Water (Sensitized and Non-Sensitized)

Photodegradation is another significant pathway for the breakdown of dicofol in aquatic environments, leading to the formation of DCBP. nih.goveurl-pesticides.eu This process can occur through both direct (non-sensitized) and indirect (sensitized) photolysis.

In non-sensitized photodegradation studies at pH 5, the half-life of p,p'-dicofol was found to be 92.5 days, while for o,p'-dicofol it was 14.8 days. epa.govepa.gov The presence of sensitizers, which absorb light energy and transfer it to the pesticide, significantly accelerates the degradation process. In sensitized solutions, the half-life of p,p'-dicofol was reduced to 4 days, and for o,p'-dicofol, it was just 1 day. epa.govepa.gov In dark control solutions, the half-lives were considerably longer, at 149 days for p,p'-dicofol and 32 days for o,p'-dicofol, highlighting the role of light in the degradation process. epa.govepa.gov DCBP is a major degradate in both sensitized and non-sensitized photodegradation of dicofol. epa.govepa.gov

Table 2: Photodegradation Half-lives of Dicofol Isomers in Water

IsomerConditionHalf-life
p,p'-DicofolNon-sensitized (pH 5)92.5 days
Sensitized4 days
Dark149 days
o,p'-DicofolNon-sensitized (pH 5)14.8 days
Sensitized1 day
Dark32 days

Data sourced from US EPA studies. epa.govepa.gov

Aerobic Degradation in Soil

In soil, the aerobic degradation of dicofol isomers also leads to the formation of DCBP among other metabolites. The rate of degradation can vary depending on the soil type and conditions.

In a loam soil with a pH of 7.5, o,p'-dicofol degraded with a half-life of 8.5 days. pops.int Another study on silt loam soil at pH 7.5 reported a half-life of 7.6 days for o,p'-dicofol. epa.gov The major degradation products identified were DCBP, FW-152 (1-(2-chlorophenyl)-1-(4'-chlorophenyl)-2,2-dichloroethanol), chlorobenzoic acid (CBA), 3-hydroxy-2,4'-dichlorobenzophenone (3-OH-o,p'-DCBP), and 2,4'-dichlorobenzhydrol (o,p'-DCBH). epa.gov

The p,p'-isomer of dicofol degrades more slowly. In a silt loam soil with a pH ranging from 7.5 to 7.9, the half-life of p,p'-dicofol was reported to be 32 days. pops.int A separate study on silt loam soil at pH 7.8 found a half-life of 43 days. epa.gov The major metabolites for the p,p'-isomer were p,p'-FW-152, p,p'-DCBP, and 3-hydroxy-4,4'-dichlorobenzophenone (3-OH-p,p'-DCBP). pops.intepa.gov

Anaerobic Degradation to this compound as an End-Product

Under anaerobic conditions, such as in flooded soils and sediments, DDT can be reductively dechlorinated to dichlorodiphenyldichloroethane (DDD). epa.govtandfonline.com Further microbial metabolism of DDD can lead to the formation of several intermediates, with this compound (DBP) often considered a key intermediate or end-product. dergipark.org.trtandfonline.com The pathway involves a series of transformations from DDD to compounds like DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene), DDMS (1-chloro-2,2-bis(p-chlorophenyl)ethane), DDNU (2,2-bis(p-chlorophenyl)ethylene), DDOH (2,2-bis(p-chlorophenyl)ethanol), and DDA (bis(p-chlorophenyl)acetic acid), eventually leading to DBP. tandfonline.com

While supplemental information is available, studies have tentatively identified DCBP, DDE, 3-OH-DCBP, and 2-OH-DCBH as degradates of dicofol under anaerobic conditions. epa.gov The persistence of DCBP under these conditions contributes to its accumulation in anaerobic environments.

Degradation in Plants

Dicofol can be taken up by plants, and its degradation within plant tissues can contribute to the presence of DCBP. While detailed pathways in plants are less characterized than in soil and water, the inherent instability of dicofol suggests that transformation to DCBP is a likely outcome. High residues of dicofol and its metabolites, including DCBP, can be found in plants. ospar.org

Environmental Occurrence and Distribution

The presence of this compound has been documented in various environmental settings globally, highlighting its widespread distribution.

Studies have quantified the levels of this compound in surface waters, particularly in coastal regions that receive runoff from agricultural and urban areas. For example, in the Pearl River Delta, a region with significant agricultural and industrial activity, mean concentrations of DCBP in surface waters have been measured. One study reported higher mean levels in Hong Kong (12.50 ng/L) compared to Macao (4.05 ng/L). nih.govusj.edu.mo These findings underscore the contamination of aquatic environments with this compound.

The transport of this compound from terrestrial to marine environments is a key process in its environmental distribution. Runoff from agricultural lands where dicofol has been used as a pesticide is a major pathway. usj.edu.mo Additionally, its presence in antifouling paints on ships contributes to its direct release into coastal waters. nih.govusj.edu.mo Once in the aquatic environment, its persistence allows for transport over long distances, leading to its detection in areas remote from direct sources.

The primary sources of this compound in the environment are linked to human activities. The use of the pesticide dicofol is a significant contributor, as DCBP is a major breakdown product. usj.edu.mo Historically, the extensive use of DDT also led to the formation of DCBP as a metabolite. nih.gov Furthermore, its application in antifouling paints for ships represents another direct source of contamination in marine and freshwater environments. nih.govusj.edu.mo

Ecotoxicological Studies

The toxicological effects of this compound on various organisms have been the subject of scientific investigation to assess its environmental risk.

Table 1: Ecotoxicological Data for this compound

Test Organism Endpoint Concentration Reference
Artemia salina (brine shrimp) 48h EC50 0.27 mg/L nih.govusj.edu.mo
Daphnia magna (water flea) 48h EC50 0.17 mg/L nih.govusj.edu.mo
Daphnia magna (water flea) 48h LC50 0.26 mg/L nih.govusj.edu.mo
Meretrix meretrix (Asiatic clam) Uptake and depuration 50 ng/L and 500 ng/L up.pt

Studies on aquatic invertebrates have provided insights into the acute toxicity of DCBP. For the brine shrimp Artemia salina, the 48-hour median effective concentration (EC50) was determined to be 0.27 mg/L. nih.govusj.edu.mo In the case of the water flea Daphnia magna, the 48-hour EC50 for immobilization was 0.17 mg/L, and the 48-hour median lethal concentration (LC50) was 0.26 mg/L. nih.govusj.edu.mo

Research on the edible Asiatic clam, Meretrix meretrix, has investigated the uptake and depuration kinetics of DCBP. Clams exposed to environmentally relevant concentrations of dicofol accumulated its metabolite, DCBP. The study highlighted that at higher exposure concentrations, the clams did not fully depurate the compound within the experimental timeframe, with levels remaining above the maximum residue level set by European legislation. up.pt This indicates a potential risk for bioaccumulation in the food chain. up.pt

Furthermore, in vitro studies have suggested that DCBP can exhibit estrogenic effects by interacting with estrogen receptors. nih.gov This endocrine-disrupting potential is a significant concern for the health of wildlife populations exposed to this contaminant.

Toxicity Assessment in Aquatic Organisms (e.g., Artemia salina, Daphnia magna)

The acute toxicity of this compound has been evaluated in key aquatic indicator species, providing crucial data for environmental risk assessments. Studies on the brine shrimp, Artemia salina, and the water flea, Daphnia magna, have established important toxicity benchmarks.

In a study assessing the impact of DCBP on Artemia salina, the 24-hour median effective concentration (EC50), which represents the concentration at which 50% of the population exhibits a non-lethal endpoint such as immobilization, was determined to be 0.27 mg/L. pops.intpops.intusj.edu.mo For Daphnia magna, a common model organism in aquatic toxicology, the 48-hour EC50 for immobilization was found to be 0.17 mg/L. pops.intpops.intusj.edu.mo Furthermore, the 48-hour median lethal concentration (LC50), the concentration estimated to be fatal to 50% of the test organisms, for D. magna was established at 0.26 mg/L. pops.intpops.intusj.edu.mo These findings highlight the considerable toxicity of DCBP to these aquatic invertebrates.

Table 1: Acute Toxicity of this compound to Aquatic Invertebrates

Species Endpoint Exposure Duration Concentration (mg/L) Reference
Artemia salina EC50 24 hours 0.27 pops.intpops.intusj.edu.mo
Daphnia magna EC50 48 hours 0.17 pops.intpops.intusj.edu.mo
Daphnia magna LC50 48 hours 0.26 pops.intpops.intusj.edu.mo

Evaluation of Acute and Chronic Effects on Wildlife

The toxicological effects of this compound extend to vertebrate wildlife, particularly fish. While much of the focus has been on its parent compound, dicofol, specific data on DCBP is emerging.

Acute toxicity testing has been conducted on fish species. For instance, the 96-hour LC50 for p,p'-Dichlorobenzophenone in rainbow trout (Oncorhynchus mykiss) was reported to be greater than 2.29 mg/L. pops.intmhlw.go.jp This indicates a lower acute toxicity to this fish species compared to the invertebrate species mentioned previously.

Information on the chronic effects of DCBP on wildlife is less direct and often inferred from studies on dicofol. Dicofol itself has been shown to cause reproductive effects in birds, such as eggshell thinning. pops.intmhlw.go.jp Given that DCBP is a persistent metabolite of dicofol, there is concern that it could contribute to the long-term adverse effects observed in wildlife exposed to the parent compound. The metabolite p,p'-DCBP has also been shown to exhibit potent antiandrogen activity in vitro, suggesting a potential for endocrine disruption in wildlife. mhlw.go.jp

Bioaccumulation and Maternal Transfer in Wildlife (e.g., Bird Eggs)

A significant ecotoxicological concern with this compound is its potential to bioaccumulate in organisms and undergo maternal transfer, leading to exposure of offspring.

The detection of DCBP in the eggs of various bird species is a clear indicator of maternal transfer. pops.intmhlw.go.jp This means that the female bird passes the contaminant to her eggs, which can expose the developing embryo to the chemical's toxic effects. The extent of this transfer is often linked to the lipophilicity of the compound, with more fat-soluble substances showing a greater tendency to accumulate in the lipid-rich yolk of eggs. diva-portal.org Studies on other organochlorine compounds have demonstrated this relationship, and it is likely a key factor in the maternal transfer of DCBP. diva-portal.org

While specific Bioconcentration Factors (BCFs) for DCBP in a wide range of wildlife tissues are not extensively documented, its chemical properties suggest a high potential for bioaccumulation. mhlw.go.jp The presence of DCBP in the fatty tissues of animals, as observed with its parent compound dicofol, further supports this concern. orst.edu The accumulation of this compound in the food web can lead to higher concentrations in predators, a process known as biomagnification.

Environmental Risk Assessment

Environmental risk assessment for this compound involves comparing its known toxicity to the concentrations measured in the environment to determine the potential for adverse effects on ecosystems.

A simplified theoretical model approach has been used to predict the environmental hazard of detected levels of 4,4'-DCBP. pops.int This involves using the EC50 values from acute toxicity tests with organisms like Daphnia magna and Artemia salina and comparing them to the measured environmental concentrations (MECs) of the compound in surface waters. pops.int

For example, in a study conducted in the Pearl River Delta, where mean concentrations of 4,4'-DCBP were found to be 12.50 ng/L in Hong Kong and 4.05 ng/L in Macao, the environmental risk was evaluated. pops.intpops.int By comparing these environmental concentrations with the determined toxicity thresholds (EC50 of 0.27 mg/L for A. salina and 0.17 mg/L for D. magna), the study concluded a low environmental risk for this specific metabolite in that region. pops.intpops.int However, it is important to note that all samples with quantifiable levels of 4,4'-DCBP exceeded the European Union's surface water limit of 0.32 ng/L for its parent compound, dicofol, highlighting the persistence and potential concern of this metabolite. pops.int

Analytical Methodologies

Development and Validation of Quantification Methods.usj.edu.monih.gov

The development of robust analytical methods is essential for the reliable quantification of 4,4'-Dichlorobenzophenone in environmental and biological samples. usj.edu.monih.gov Validation of these methods ensures that they meet the necessary criteria for accuracy, precision, and linearity. usj.edu.mo

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound. nih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS or GC-QqQ-MS/MS) is often employed. nih.govnih.gov This technique allows for the selective reaction monitoring (SRM) of specific ion transitions, which minimizes matrix interference and improves the accuracy of quantification, even at low concentrations. nih.gov For instance, a validated method for analyzing over 140 pesticides, including this compound, in green tea nutraceuticals utilized GC-QqQ-MS/MS. nih.gov This method demonstrated good recoveries (70-120%) and low limits of quantification (LOQs) below 10 μg/kg. nih.gov In another study, GC-MS/MS was used to quantify 4,4'-DCBP in the edible clam Meretrix meretrix with a quantification range of 0.3–76.8 ng/g wet weight. nih.gov

The selection of appropriate precursor and product ions is critical for the specificity of the MS/MS method. The table below shows typical ion transitions used for the quantification and confirmation of this compound.

Precursor Ion (m/z)Product Ion 1 (Quantification) (m/z)Product Ion 2 (Confirmation) (m/z)Collision Energy (eV)Reference
250139111Data Not Available gcms.cz
13975-27 gcms.cz
11175.1-12 gcms.cz

A significant challenge in the analysis of certain compounds, such as the pesticide dicofol (B1670483), is its thermal degradation in the hot injector port of a gas chromatograph, which can lead to the formation of this compound as a breakdown product. nih.govresearchgate.net This makes it difficult to distinguish between the DCBP originally present in the sample and that formed during analysis. eurl-pesticides.eu To address this, on-column injection techniques have been developed. diva-portal.orgresearchgate.netnih.gov This method involves injecting the sample directly onto the GC column at a temperature below the solvent's boiling point, thus minimizing thermal stress on the analytes. nih.gov A study demonstrated that using an on-column injection as an alternative to the more common splitless injection protected dicofol from thermal decomposition. diva-portal.orgresearchgate.netnih.gov This approach allows for the simultaneous and accurate quantification of both dicofol and this compound in the same sample. diva-portal.orgresearchgate.netnih.gov

A recovery study in spiked cod samples using on-column injection showed satisfactory results. nih.gov The instrumental setup for this technique often involves a programmed temperature vaporizing (PTV) inlet and a wide-bore precolumn to accommodate the injection needle. nih.gov

Effective sample preparation is crucial for accurate analysis, as it removes interfering substances from the sample matrix. diva-portal.orgresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for the extraction of pesticides, including this compound, from various food and environmental matrices. nih.govnih.govbiospechrom.com This method typically involves an initial extraction with an organic solvent like acetonitrile, followed by a "salting-out" step and a dispersive solid-phase extraction (dSPE) cleanup to remove co-extractives. biospechrom.comhpst.cz Different variations of the QuEChERS method exist, such as the AOAC 2007.01 and EN 15662 standards, which use different buffering salts. biospechrom.comhpst.cz For example, a modified QuEChERS method has been successfully used for the analysis of pesticides in green tea nutraceuticals and tomatoes. nih.govbiospechrom.com

For samples with high lipid content, such as fish, additional lipid removal steps are necessary to prevent matrix effects and protect the analytical instrumentation. diva-portal.orgresearchgate.net One method involves the use of concentrated sulfuric acid to digest the lipids. diva-portal.orgresearchgate.netnih.gov This method has been shown to effectively separate dicofol from this compound. diva-portal.orgresearchgate.net However, it has been suggested that other techniques like gel permeation chromatography might offer improvements. diva-portal.orgresearchgate.net

A study on Arctic cod demonstrated the use of concentrated sulfuric acid for lipid removal, with mean recoveries for this compound being 99% at a low dose (9.2 ng) and 146% at a high dose (46 ng). diva-portal.orgresearchgate.net

Use as a Standard Reference Material in Spectroscopy.chemimpex.com

This compound serves as a standard reference material in analytical chemistry, particularly in UV-Vis spectroscopy. chemimpex.com Its well-defined chemical properties and stable nature make it suitable for calibrating instruments and ensuring the accuracy and comparability of measurements. chemimpex.comaccustandard.com Certified reference materials (CRMs) of this compound are available from various suppliers and are produced under stringent quality control measures, often in accordance with ISO 17034. accustandard.comlgcstandards.comlgcstandards.com These standards are typically provided as a neat solid or as a solution in a specified solvent at a certified concentration. lgcstandards.com

Product TypePurity/ConcentrationSupplierReference
Certified Reference Material (Neat)≥ 99% (HPLC)Chem-Impex chemimpex.com
Certified Reference Material (Neat)Not SpecifiedAccuStandard accustandard.com
Single Solution in Cyclohexane10 µg/mLLGC Standards lgcstandards.com

Characterization of Reference Materials with Advanced Analytical Techniques.lgcstandards.comlgcstandards.com

The characterization of this compound reference materials involves the use of advanced analytical techniques to confirm their identity and purity. lgcstandards.comlgcstandards.com These techniques provide detailed information about the molecular structure and composition of the material. The NIST Chemistry WebBook provides a comprehensive collection of analytical data for this compound, including its mass spectrum, infrared (IR) spectrum, and UV/Visible spectrum. nist.gov

The mass spectrum, obtained by electron ionization (EI), shows a characteristic fragmentation pattern that can be used for identification. nist.gov The Kovats retention index, a measure of a compound's retention time in gas chromatography relative to n-alkanes, is another important parameter for its identification. nih.gov

Analytical TechniqueKey Findings/DataSource
Mass Spectrometry (Electron Ionization)Provides a unique fragmentation pattern for identification. nist.gov
Infrared (IR) SpectroscopyShows characteristic absorption bands corresponding to its functional groups. nist.gov
UV/Visible SpectroscopyExhibits specific absorption maxima in the UV region. nist.gov
Gas Chromatography (Kovats Retention Index)Standard non-polar index values range from 1947 to 2030. nih.gov

Biological Activity and Medicinal Chemistry Applications

Biological Activity of 4,4'-Dichlorobenzophenone and its Derivatives

This compound (DCBP) is an organic compound recognized as a metabolite of the pesticide dicofol (B1670483) and a transformation product of DDT. uni.luusj.edu.mo As a biochemical reagent, it is utilized in life science research. chemsrc.com The biological activity of DCBP and its derivatives is a subject of study, particularly concerning their role as endocrine disruptors. uni.luusj.edu.mo

Derivatives of this compound have been synthesized and investigated for potential biological activities. For instance, the creation of thiazolyl- and isothiazolyl-diarylcarbinols from this compound has been explored for potential fungicidal properties. cdnsciencepub.com Another derivative, 4'-azetidinomethyl-3,4-dichlorobenzophenone, has been noted for its cytotoxic effects on certain cancer cells in vitro.

Potential Therapeutic Applications and Drug Development

While direct therapeutic applications for this compound are not established, its derivatives have been a subject of interest in drug development research. The core structure of dichlorobenzophenone serves as a scaffold for creating new molecules with potential biological activities. Research into its derivatives is aimed at exploring their utility in targeting specific diseases.

The investigation of this compound and its derivatives as enzyme inhibitors is an area of research interest. medchemexpress.commedchemexpress.com For example, some derivatives have shown potential as enzyme inhibitors, which could lead to reduced proliferation of cancer cells. One study on a derivative, 4'-azetidinomethyl-3,4-dichlorobenzophenone, indicated cytotoxic effects on the MCF-7 cancer cell line with an IC₅₀ of 15 µM. Additionally, other related compounds have been investigated for their inhibitory effects on various enzymes, such as carbonic anhydrase and protein kinases, though specific inhibitory activity for this compound itself is not detailed. targetmol.com Some research has also explored the inhibition of DNA methyltransferase 1 (DNMT1) activity by DDT-related compounds. uni.lu

Estrogenic Effects and Endocrine Disruption Studies

This compound is studied for its estrogenic effects and its role as an endocrine-disrupting chemical (EDC). uni.luresearchgate.net EDCs are exogenous chemicals that can interfere with the endocrine system, potentially causing adverse health effects. europa.eu As a transformation product of DDT, a known substance with estrogenic effects, DCBP's impact on estrogen receptor pathways has been a focus of toxicological research. uni.lunih.gov Studies suggest that DCBP can exert estrogenic effects by acting on estrogen receptor-mediated pathways. uni.lu

Table 1: Estrogen Receptor Binding Affinity of a DDT Metabolite

CompoundReceptorIC50 Value (μM)
p,p'-DDOHERα0.43
p,p'-DDOHERβ0.97

This table shows the 50% inhibitory concentration (IC50) for p,p'-DDOH, a related DDT transformation product, indicating its binding affinity to estrogen receptors α and β as determined by fluorescence assays. uni.lunih.gov

Studies have shown that this compound exhibits agonistic activity toward estrogen receptor pathways. uni.lunih.gov In silico studies have revealed that DCBP and other DDT analogs bind to ERα and ERβ in a manner similar to 17β-estradiol. uni.lunih.gov This binding can initiate transcriptional activity. When co-exposed with 17β-estradiol, DDT analogs, including DCBP, were found to significantly affect the E2-induced transcriptional activity of the estrogen receptors, indicating competition for binding to the receptors and subsequent disruption of the ER pathway. uni.lu

This compound has been shown to induce pro-proliferative effects on the human breast cancer cell line MCF-7, which is estrogen-receptor positive. uni.lunih.gov Studies have demonstrated that at concentrations ranging from 0.0008 to 5 μM, DCBP and other DDT analogs can promote the proliferation of MCF-7 cells. uni.luresearchgate.net This proliferative effect was found to be ER-dependent, as the effect was almost completely inhibited by the ER antagonist 4-hydroxytamoxifen (B85900) (4-OHT). uni.lu This indicates that DCBP induces MCF-7 cell proliferation by activating ER-mediated pathways. uni.lu

Metabolism Studies in Biological Systems (e.g., Rat Liver, Laboratory Rodents)

The metabolism of this compound (DCBP) is primarily understood through studies of its parent compounds, such as the acaricides dicofol and chlorobenzilate (B1668790), in laboratory rodents, particularly rats. These investigations reveal that DCBP is a significant metabolite formed through various enzymatic and chemical transformations within biological systems.

In laboratory rodents, the metabolic conversion of precursor compounds to DCBP has been well-documented. nih.gov Studies involving the oral administration of chlorobenzilate to rats identified this compound as one of the principal metabolites. pic.intpic.int The metabolic process in the rat liver involves the cleavage of the ester linkage of chlorobenzilate, a reaction catalyzed by carboxylesterases. inchem.org

Similarly, the metabolism of dicofol in rats, mice, and rabbits leads to the formation of this compound. nih.govorst.edu Following oral administration of dicofol to rats, it is absorbed and undergoes biotransformation. orst.edu The major metabolic pathway involves a dechlorination step to produce 1,1-bis(4-chlorophenyl)-2,2-dichloroethanol (FW-152), which is subsequently oxidized to form this compound (DCBP) and 4,4'-dichlorobenzoic acid (DCBA). epa.govepa.gov Further metabolic processes can yield 4,4'-dichlorobenzhydrol (B164927) (DCBH) and other secondary metabolites that may be conjugated for excretion. epa.govepa.govpops.int

Another identified metabolic route involves the cleavage of the parent compound to form p-chlorobenzoic acid. epa.gov This acid can then undergo conjugation with glycine (B1666218) to yield p-chlorohippuric acid, facilitating its elimination from the body. epa.gov While some research points to the involvement of liver enzymes like reduced porphyrin in these metabolic pathways, other in vitro studies using rat liver microsomes suggest that the conversion of dicofol to DCBP may also proceed through non-enzymatic, inorganic chemical processes. nih.govpops.int The reductive metabolism of this compound itself has also been noted in rat liver systems. acs.org

The following tables summarize the key parent compounds and the resulting metabolites identified in studies with laboratory rodents.

Precursor Compounds Leading to this compound Formation

Parent CompoundAnimal ModelKey Metabolic ProcessReference
DicofolRats, MiceDechlorination followed by oxidation nih.gov
ChlorobenzilateRatsEster hydrolysis pic.intpic.int

Major Metabolites Identified in Laboratory Rodent Studies

MetaboliteChemical NameParent Compound(s)Reference
p,p'-Dichlorobenzilic acidBis(4-chlorophenyl)(hydroxy)acetic acidChlorobenzilate, Dicofol pic.intpic.int
p,p'-Dichlorobenzylhydrol (DCBH)4,4'-DichlorobenzhydrolChlorobenzilate, Dicofol pic.intpic.int
p-Chlorobenzoic acid4-Chlorobenzoic acidChlorobenzilate, Dicofol pic.intepa.gov
FW-1521,1-bis(4-chlorophenyl)-2,2-dichloroethanolDicofol epa.govepa.gov
p-Chlorohippuric acidN-(4-Chlorobenzoyl)glycineDicofol epa.gov

Computational Chemistry and Theoretical Studies

Molecular Energetics and Thermochemical Calculations

The study of molecular energetics focuses on the energy of a molecule and the energy changes it undergoes. For 4,4'-dichlorobenzophenone, thermochemical calculations have been crucial in determining its stability and reactivity.

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical parameter that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this has been determined for both the crystalline (cr) and gaseous (g) phases.

Experimental studies using rotating bomb combustion calorimetry have been conducted to determine the standard molar enthalpy of formation of crystalline this compound. nih.govacs.org From the standard molar energies of combustion, the enthalpy of formation in the crystalline state at 298.15 K was derived. nih.govacs.org Subsequently, by combining this with the enthalpy of sublimation, the standard molar enthalpy of formation in the gaseous phase was also determined. nih.govacs.org These experimental values provide a benchmark for computational models.

Table 1: Experimentally Determined Standard Molar Enthalpies of Formation of this compound at T = 298.15 K

PhaseΔfH°m (kJ/mol)
Crystalline-163.5 ± 2.9
Gaseous-55.9 ± 3.8

Data sourced from experimental studies. nih.govacs.org

The enthalpy of sublimation (ΔcrgH°m) represents the energy required to transform one mole of a substance from a solid to a gaseous state. For this compound, this value has been derived using the Clausius-Clapeyron equation, which relates the vapor pressure of the compound to temperature. nih.govacs.org The vapor pressures were measured using the Knudsen-effusion technique. nih.govacs.org The standard molar enthalpy of sublimation at 298.15 K is a crucial piece of data for deriving the gaseous phase enthalpy of formation from the crystalline phase value. nih.govacs.org

Table 2: Experimentally Determined Standard Molar Enthalpy of Sublimation of this compound at T = 298.15 K

Thermochemical ParameterValue (kJ/mol)
ΔcrgH°m107.6 ± 2.4

Data sourced from experimental studies. nih.govacs.org

Quantum Chemical Calculations (e.g., DFT Approaches like B3LYP/6-311+G(2d,2p))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have been employed to theoretically determine the molecular energetics of this compound. The B3LYP functional combined with the 6-311+G(2d,2p) basis set is a common and reliable method for such calculations. nih.govacs.org These computational approaches have been used to calculate the gaseous phase standard molar enthalpies of formation. nih.govacs.org The results from these calculations can be compared with experimental data to validate the computational methodology. nih.govacs.org Such theoretical studies are valuable for understanding the electronic structure and predicting the properties of related molecules where experimental data may not be available. researchgate.netacs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of this compound with biological macromolecules and for predicting its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.net This method is instrumental in understanding the potential biological targets of this compound and the molecular basis of its activity.

Studies have utilized molecular docking to investigate the interaction of this compound with various protein targets. For instance, its binding to estrogen receptors (ERα and ERβ) has been explored to understand its potential endocrine-disrupting effects. researchgate.netbiorxiv.org These studies help to elucidate the specific amino acid residues within the receptor's binding pocket that are crucial for the interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govlongdom.org These models are used to predict the activity of new or untested compounds based on their structural features. nih.govlongdom.org

For this compound and related compounds, QSAR studies have been employed to predict properties such as bioconcentration factors (BCF). pic.int For example, QSAR estimates for the log BCF value of this compound have been calculated using software platforms like VEGA. pic.int These predictive models are valuable in assessing the environmental fate and potential ecological risks of the compound. pic.inteuropa.eu

Analysis of Triplet Excitons and Defect Molecules in Crystals

In the solid state, the transfer of electron excitation energy through triplet excitons within the crystalline lattice of this compound (DCBP) can be interrupted by trapping centers. nbuv.gov.ua These centers, known as X-traps, are predominantly caused by impurities and structural defects or imperfections within the crystal lattice. nbuv.gov.ua Low-temperature experiments on photoexcited single crystals of DCBP have confirmed the presence of both triplet excitons and several intrinsic traps. acs.org

Studies at liquid helium temperatures (1.4 K and 4.2 K) using luminescence spectroscopy and optically detected magnetic resonance (ODMR) have been crucial in characterizing these traps. nbuv.gov.uaacs.org The phosphorescence spectra of DCBP single crystals reveal distinct 0-0 bands corresponding to different traps, often labeled A, B, and C, at energies slightly below the exciton (B1674681) band. nbuv.gov.uatandfonline.com For instance, a shallow trap with a depth of 11 cm⁻¹ has been identified by monitoring its phosphorescence at 4126.5 Å. acs.org Another trap, C, has been observed at 65 cm⁻¹ below the exciton band bottom. tandfonline.com

A significant finding is the nature of these structural defects. In organic crystals like DCBP, where molecules with large dipole moments are arranged such that their moments compensate each other within a unit cell, structural defects can create "dipole traps". nbuv.gov.ua A specific model for such a defect in DCBP involves a molecule being turned by 180° around its long axis. nbuv.gov.uaresearchgate.net The calculated depth of such a dipole X-trap, accounting for the relaxation of the defect molecule, is comparable to experimental findings. nbuv.gov.uaresearchgate.net This overturned molecule model is also considered a plausible explanation for the trap observed at 65 cm⁻¹ below the exciton band. tandfonline.com

The formation of these intrinsic X-traps is also linked to a structural phase transition that DCBP undergoes at 190 K. tandfonline.com This transition can inevitably lead to the formation of structural imperfections that act as shallow traps for triplet excitons. tandfonline.com The zero-field splitting (ZFS) parameters, D and E, which reflect the electron density distribution in the triplet state, have been measured for these traps and are found to be close to those of the excitons, suggesting the traps are intrinsic to the crystal structure. nbuv.gov.ua

Zero-Field Splitting (ZFS) Parameters for Traps in this compound Crystals at 1.4 K
Trap|D|-|E| (GHz)|D|+|E| (GHz)Trap Depth (cm⁻¹)Monitored Wavelength (Å)
Shallow Trap--114126.5
Trap C--65-
Trap A3.24 GHz3.96 GHz--
Trap B3.26 GHz3.94 GHz--
Trap C (ODMR)3.28 GHz3.92 GHz--

Data derived from ODMR signals and phosphorescence spectra. nbuv.gov.uaacs.orgtandfonline.com

Spectroscopic Simulations and Vibrational Fine Structure Analysis

Spectroscopic analysis provides critical information on the electronic transitions and vibrational modes of this compound. Solvent studies, comparing polar and non-polar environments, have been particularly insightful. oregonstate.eduoregonstate.edu

When dissolved in a polar solvent like EPA (a mixture of diethyl ether, isopentane, and ethanol) versus a non-polar solvent like methylcyclohexane (B89554) (MCH), DCBP exhibits shifts in its absorption and emission spectra, which can be analyzed to understand the nature of its electronic states. oregonstate.edu UV spectroscopy and phosphorescence data collected at both room temperature and 77 K are used to probe the n-π* and π-π* electronic transitions. oregonstate.edu The polarity of the solvent influences the energy levels of these states differently. For instance, in a solvent study of 4,4'-dimethoxybenzophenone, a related molecule, the n-π* transition shows a blue shift (shift to shorter wavelength) when moving from non-polar MCH to polar EPA, due to hydrogen bonding effects with the carbonyl group's nonbonding electrons. oregonstate.edu

The vibrational fine structure, which appears as a series of peaks on an electronic transition band, can be resolved and analyzed. oregonstate.edu This analysis allows for the calculation of various physical quantities. oregonstate.edu For example, the vibrational fine structure is observable at room temperature when DCBP is in a methylcyclohexane solvent. oregonstate.edu The n-π* transition can be fitted with a progression corresponding to the carbonyl (C=O) stretching frequency, which is a characteristic vibration in benzophenone-type molecules. oregonstate.eduru.nl

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are employed to simulate electronic absorption spectra. scispace.com These simulations provide calculated excitation energies, oscillator strengths (a measure of transition probability), and wavelengths for electronic transitions, which can then be compared with experimental UV-Visible spectra. scispace.com For a related molecule, 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations have been used to identify intense electronic transitions and analyze the molecular orbitals involved. scispace.com Similarly, computational methods can simulate infrared (IR) and Raman spectra, which are then compared with experimental data to assign vibrational modes. scispace.com

Spectroscopic Data for Benzophenone (B1666685) Derivatives in Different Solvents
CompoundSolventTransitionObservationValue
This compoundMethylcyclohexane (Non-polar)-Vibrational fine structure observed at room temp.-
4,4'-DimethoxybenzophenoneEPA (Polar)n-π* (S₀→S₁) at 77Kλmax318 nm
4,4'-DimethoxybenzophenoneMethylcyclohexane (Non-polar)n-π* (S₀→S₁) at 77Kλmax328 nm
4,4'-DimethoxybenzophenoneEPA (Polar)T₁→S₀ Lifetime at 77Kτp0.015 s
4,4'-DimethoxybenzophenoneMethylcyclohexane (Non-polar)T₁→S₀ Lifetime at 77Kτp0.011 s

Data from solvent studies on benzophenone derivatives. oregonstate.edu

Industrial Relevance of 4,4 Dichlorobenzophenone in Advanced Materials

4,4'-Dichlorobenzophenone (DCBP) is a chlorinated aromatic ketone that serves as a significant intermediate and monomer in the synthesis of a variety of high-performance materials. Its chemical structure, featuring a central carbonyl group flanked by two para-chlorinated phenyl rings, provides a rigid and reactive backbone for creating robust polymers and other specialized molecules.

Q & A

Q. What advanced chromatographic methods improve DCBP detection in low-concentration environmental samples?

  • Methodological Answer : Two-dimensional GC (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) enhances sensitivity and resolves co-eluting isomers (e.g., 2,4′- vs. 4,4′-DCBP). Solid-phase microextraction (SPME) preconcentration further lowers detection limits to ng/L levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.